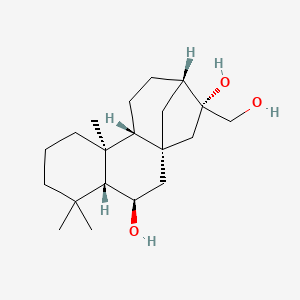

Corymbol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H34O3 |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

(1R,3R,4R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol |

InChI |

InChI=1S/C20H34O3/c1-17(2)7-4-8-18(3)15-6-5-13-9-19(15,10-14(22)16(17)18)11-20(13,23)12-21/h13-16,21-23H,4-12H2,1-3H3/t13-,14+,15-,16+,18-,19+,20-/m0/s1 |

InChI Key |

NRRPVTKXJHEKLP-DYAQGPOSSA-N |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@@H](C3)[C@](C4)(CO)O)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1C(CC34C2CCC(C3)C(C4)(CO)O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Evolving Landscape of Carbon Monoxide-Releasing Molecules: A Technical Guide for Therapeutic Development

Authored for Researchers, Scientists, and Drug Development Professionals

Once known primarily for its toxicity, carbon monoxide (CO) has emerged as a critical endogenous gasotransmitter, playing a pivotal role in a myriad of physiological processes. This paradigm shift has catalyzed the development of Carbon Monoxide-Releasing Molecules (CORMs)—sophisticated compounds designed to deliver controlled and therapeutically relevant amounts of CO to specific tissues and organs. This guide provides an in-depth technical overview of CORMs, encompassing their core chemistry, mechanisms of action, and the experimental methodologies crucial for their preclinical evaluation.

Introduction to Carbon Monoxide-Releasing Molecules (CORMs)

CORMs are a class of compounds that carry and release CO in biological systems.[1] The primary impetus for their development was to overcome the inherent challenges and toxicity associated with the systemic administration of CO gas.[1] By encapsulating CO within a molecular scaffold, CORMs offer the potential for targeted delivery and controlled release, thereby harnessing the therapeutic benefits of CO while minimizing its adverse effects. Endogenously, CO is produced by the enzymatic degradation of heme by heme oxygenase (HO), with approximately 86% of the body's CO originating from this pathway.[2]

The therapeutic potential of CO, and by extension CORMs, is vast, with preclinical studies demonstrating significant anti-inflammatory, anti-apoptotic, and anti-proliferative activities.[3] These effects are being explored in the context of a wide range of diseases, including cardiovascular disorders, inflammatory conditions, and cancer.[2][3]

Classification and Chemical Diversity of CORMs

CORMs are broadly classified based on their chemical structure and the mechanism that triggers CO release. This diversity allows for the design of molecules with tailored CO-release kinetics and targeting capabilities.

Transition Metal Carbonyls

The first generation of CORMs primarily consists of transition metal carbonyl complexes. These compounds typically feature a central metal ion (e.g., ruthenium, manganese, iron) coordinated to one or more CO ligands.[4] The release of CO from these molecules is often triggered by ligand exchange reactions in the biological milieu.[4]

Photo-activated CORMs (PhotoCORMs)

PhotoCORMs are a class of light-sensitive compounds that release CO upon irradiation with a specific wavelength of light.[4] This property offers a high degree of spatial and temporal control over CO delivery, making them valuable tools for research and targeted therapies.

Enzyme-Triggered CORMs (ET-CORMs)

ET-CORMs are designed to release CO in response to the activity of specific enzymes that are often upregulated in pathological conditions.[4] This targeted activation mechanism enhances the selectivity of CO delivery to diseased tissues.

Other Classes of CORMs

-

Boranocarbonates: These are non-metal-based CORMs that release CO in a pH-dependent manner. CORM-A1 is a well-known example.[5]

-

Silacarboxylates: This emerging class of CORMs offers alternative chemical scaffolds for CO delivery.

Quantitative Data on CO Release from CORMs

The therapeutic efficacy and safety of CORMs are intrinsically linked to their CO release kinetics. The following tables summarize key quantitative data for some of the most widely studied CORMs.

| CORM | Chemical Formula | Molar Mass ( g/mol ) | Trigger for CO Release | Moles of CO Released per Mole of CORM |

| CORM-1 | Mn₂(CO)₁₀ | 390.00 | Light | ~2 |

| CORM-2 | [Ru(CO)₃Cl₂]₂ | 512.09 | Spontaneous (solvent-dependent) | ~0.7 (in DMSO/PBS) |

| CORM-3 | Ru(CO)₃Cl(glycinate) | 320.64 | Spontaneous (nucleophile-dependent) | ~1 |

| CORM-A1 | Na₂[H₃BCO₂] | 101.80 | pH-dependent (acidic) | Variable (0.5-15% initial release)[6] |

| CORM-401 | [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}] | 373.22 | Spontaneous (oxidant- and nucleophile-dependent) | ~3.2 |

| CORM | Half-life (t½) of CO Release | Conditions | Reference |

| CORM-1 | ~1 min | PBS buffer (pH 7.4), 37°C | [7] |

| CORM-2 | ~1 min | PBS buffer (pH 7.4), 37°C | [7] |

| CORM-3 | ~3.6 min | Human plasma | [3] |

| CORM-A1 | 2.5 min | 0.04 M PBS (pH 5.5), 37°C | [6] |

| CORM-A1 | 21 min | 0.04 M PBS (pH 7.4), 37°C | [6] |

Key Signaling Pathways Modulated by CORM-Derived CO

The physiological effects of CO are mediated through its interaction with various molecular targets, leading to the modulation of key signaling pathways.

Soluble Guanylate Cyclase (sGC) Pathway and Vasodilation

One of the primary targets of CO is soluble guanylate cyclase (sGC). The binding of CO to the heme moiety of sGC stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP).[8] Increased cGMP levels activate protein kinase G (PKG), which in turn phosphorylates downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation and vasodilation.[9] CO also contributes to vasodilation through the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[10]

Modulation of Apoptosis and Proliferation

CO exerts complex, often dose-dependent, effects on cell survival and proliferation. At physiological concentrations, CO can exhibit anti-apoptotic effects, in part through the activation of the p38 mitogen-activated protein kinase (MAPK) and Akt signaling pathways.[11][12] Conversely, at higher concentrations, CO can promote apoptosis and inhibit proliferation, highlighting its potential as an anti-cancer agent.[13]

Detailed Experimental Protocols

The development and validation of novel CORMs necessitate a suite of robust experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays.

Quantification of CO Release: The Myoglobin (B1173299) Assay

The myoglobin assay is the gold-standard method for quantifying the amount and rate of CO release from CORMs.

-

Principle: This spectrophotometric assay measures the conversion of deoxymyoglobin (deoxy-Mb) to carbonmonoxymyoglobin (MbCO) upon binding of released CO.

-

Reagents:

-

Myoglobin from equine skeletal muscle

-

Sodium dithionite

-

Phosphate buffered saline (PBS), pH 7.4

-

CORM of interest

-

-

Procedure:

-

Prepare a stock solution of myoglobin in PBS.

-

Reduce the myoglobin to deoxy-Mb by adding a small amount of sodium dithionite.

-

Record the baseline absorbance spectrum of deoxy-Mb (characteristic peak around 555 nm).

-

Add a known concentration of the CORM to the deoxy-Mb solution.

-

Immediately begin recording absorbance spectra at regular time intervals.

-

Monitor the decrease in the deoxy-Mb peak and the appearance of the characteristic MbCO peaks (around 540 nm and 579 nm).

-

Calculate the concentration of MbCO formed over time using the Beer-Lambert law and the known extinction coefficient of MbCO.

-

The rate of CO release and the total amount of CO released can be determined from the kinetic data.

-

Assessment of Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Cells of interest

-

CORM of interest

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the CORM for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

In Vivo Murine Model of Sepsis: Cecal Ligation and Puncture (CLP)

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.

-

Principle: This surgical procedure involves ligating and puncturing the cecum, leading to the leakage of fecal contents into the peritoneal cavity and inducing peritonitis and sepsis.

-

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum at a desired distance from the tip (the severity of sepsis can be modulated by the length of the ligated cecum).

-

Puncture the ligated cecum once or twice with a needle of a specific gauge.

-

Gently squeeze the cecum to extrude a small amount of fecal material.

-

Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

-

Administer fluid resuscitation and analgesics post-operatively.

-

Administer the CORM at a predetermined dose and route (e.g., intraperitoneal or intravenous) at a specific time point relative to the CLP procedure.

-

Monitor the animals for signs of sepsis and survival over a set period.

-

At the end of the experiment, collect blood and tissue samples for analysis of inflammatory markers (e.g., cytokines via ELISA), bacterial load, and organ damage.

-

In Vivo Murine Model of Cancer: Xenograft Model

Xenograft models are commonly used to evaluate the anti-cancer efficacy of novel therapeutic agents.

-

Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors that can be monitored and treated.

-

Procedure:

-

Culture human cancer cells of interest in vitro.

-

Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.

-

Inject a specific number of cells subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the CORM via a chosen route (e.g., intraperitoneal, intravenous, or intratumoral) according to a specific dosing schedule.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry, or molecular analysis).

-

Experimental and Drug Development Workflow

The development of a novel CORM from a lead compound to a clinical candidate follows a structured workflow.

References

- 1. Divergent mechanisms involved in CO and CORM-2 induced vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbon monoxide-releasing molecules - Wikipedia [en.wikipedia.org]

- 3. Vasoactive properties of CORM-3, a novel water-soluble carbon monoxide-releasing molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Syntheses, structural characterization and CO releasing properties of boranocarbonate [H3BCO2H]- derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reassessing CORM-A1: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Dual pathways of carbon monoxide-mediated vasoregulation: modulation by redox mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbon monoxide as an endogenous vascular modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CO as a cellular signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bowdish.ca [bowdish.ca]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Endogenous Carbon Monoxide Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Once known only for its toxicity, carbon monoxide (CO) is now firmly established as a critical endogenous gasotransmitter, playing a vital role in cellular signaling alongside nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S). Produced primarily through the enzymatic degradation of heme by heme oxygenase (HO), CO modulates a diverse array of physiological and pathophysiological processes. Its effects are mediated through a canonical pathway involving the activation of soluble guanylate cyclase (sGC) and subsequent cGMP production, as well as several cGMP-independent pathways. These non-canonical routes include the modulation of Mitogen-Activated Protein Kinase (MAPK) cascades, direct regulation of ion channel activity, and crosstalk with other critical signaling networks like PI3K/Akt. This technical guide provides a detailed overview of the core signaling pathways, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the molecular interactions to support advanced research and therapeutic development.

Generation of Endogenous Carbon Monoxide

Endogenous CO is a byproduct of heme catabolism, a reaction catalyzed by the heme oxygenase (HO) enzyme system. Heme is degraded into equimolar amounts of CO, biliverdin (B22007) (which is rapidly converted to the antioxidant bilirubin), and free iron.

-

Heme Oxygenase-1 (HO-1): An inducible isoform that is upregulated in response to a wide variety of cellular stressors, including oxidative stress, hypoxia, inflammation, and heavy metals. HO-1 is a key component of the cellular stress response, and many of its cytoprotective effects are attributed to its products, including CO.

-

Heme Oxygenase-2 (HO-2): A constitutive isoform, expressed at stable levels primarily in the brain and testes, where it is involved in physiological processes like neurotransmission.

Core Signaling Pathways of Carbon Monoxide

CO exerts its biological effects through two main types of pathways: the canonical cGMP-dependent pathway and a diverse set of cGMP-independent pathways.

The Canonical sGC-cGMP Pathway

The best-characterized mechanism of CO signaling involves its direct interaction with soluble guanylate cyclase (sGC), a heme-containing enzyme.

-

Activation: CO binds to the ferrous heme iron of sGC, inducing a conformational change that activates the enzyme.

-

Signal Transduction: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).

-

Downstream Effects: cGMP subsequently activates downstream targets, most notably Protein Kinase G (PKG), leading to physiological responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.

It is important to note that CO is a much weaker activator of sGC compared to nitric oxide (NO), with an approximately 20- to 400-fold lower potency.[1][2]

cGMP-Independent Pathways

A growing body of evidence demonstrates that many of CO's most potent effects, particularly those related to cytoprotection and anti-inflammation, occur independently of cGMP.[3] These pathways often involve the modulation of key kinase cascades.

CO can differentially modulate the three major MAPK signaling cascades: p38, JNK, and ERK.

-

p38 MAPK Pathway: This pathway is central to the anti-inflammatory and anti-apoptotic effects of CO.[3] In response to inflammatory stimuli like lipopolysaccharide (LPS), CO enhances the phosphorylation and activation of p38 MAPK (often via the upstream kinase MKK3).[4] This leads to a downstream cascade that suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enhances the synthesis of anti-inflammatory cytokines like IL-10.

-

JNK and ERK Pathways: The role of CO in modulating the JNK and ERK pathways is more context-dependent. In models of oxidative stress-induced apoptosis, CO has been shown to inhibit the phosphorylation of JNK, thereby preventing cell death. Conversely, CO can suppress the activation of ERK1/2 in response to stimuli like hypoxia, which contributes to its protective effects in ischemic injury.

CO can regulate the activity of several classes of ion channels, often through indirect mechanisms.[5] A key pathway involves CO's interaction with mitochondria.

-

Mitochondrial Interaction: CO can bind to cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain.

-

ROS Generation: This binding can lead to an increase in the production of mitochondrial reactive oxygen species (ROS).

-

Channel Modulation: These ROS can then act as signaling molecules, modulating the activity of nearby ion channels (e.g., L-type Ca²⁺ channels, BKca channels) by causing redox modifications of key cysteine residues.[6][7]

The anti-apoptotic effects of CO are also mediated by the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This pathway can act upstream of or in parallel with MAPK signaling. For instance, CO-induced activation of PI3K/Akt can lead to the subsequent activation of p38 MAPK, which in turn phosphorylates the transcription factor STAT3, promoting the expression of anti-apoptotic genes.[8]

Quantitative Data Presentation

The biological effects of CO are highly dependent on concentration. Quantitative analysis is critical for distinguishing physiological signaling from toxicological effects.[9][10]

| Parameter | Value / Range | Context / Pathway | Reference(s) |

| sGC Activation by CO | ~4-fold increase | Compared to ~400-fold increase by Nitric Oxide (NO) in bovine lung sGC. | [2] |

| cGMP Level Increase | ~1.8-fold (from 60 to 110 pmol/g protein) | In rabbit aorta with 100 µM CO. | [11] |

| cGMP Level Increase (CORM) | 43% increase (from 23 to 33 nmol/L) | In SH-SY5Y cells with 100 µmol/L CORM (ALF186). | [12] |

| Affinity for sGC (Kd) | ~240 µM | Represents a much lower affinity compared to hemoglobin (nM-low µM range). | [11] |

| Effective Exogenous CO | 250 ppm (0.025%) | Protected mice from hyperoxia-induced lung injury. | [4] |

| HO-1 Inhibitor IC₅₀ (ZnPP) | 0.1 - 1.0 µM | Potency of Zinc Protoporphyrin IX as an HO-1 inhibitor. | [13] |

| CORM IC₅₀ (Anticancer) | 20 - 120 µM | Varies by CORM type and cancer cell line (e.g., lymphoma, HeLa). | [14] |

| Blood CO (Poisoning) | > 3 µmol/mL | Cutoff for clear CO poisoning in postmortem blood samples. | [15] |

Key Experimental Protocols

Investigating CO signaling pathways requires a specialized set of methodologies to handle a gaseous molecule and measure its downstream effects.

Measurement of Heme Oxygenase (HO) Activity

HO activity is typically determined by measuring the formation of one of its products, bilirubin (B190676) or CO.

-

Principle: This is the most common method. It measures the rate of bilirubin formation, which has a distinct absorbance peak. Since HO produces biliverdin, a cytosolic fraction containing excess biliverdin reductase is added to ensure rapid conversion to bilirubin.

-

Abbreviated Protocol:

-

Preparation: Isolate microsomal fractions (containing HO-1) from cell or tissue lysates by ultracentrifugation.[16][17] Prepare a cytosolic fraction from a source rich in biliverdin reductase (e.g., rat liver).[16]

-

Reaction Mixture: Combine the microsomal sample with a reaction buffer containing the substrate (hemin), NADPH (cofactor), and the biliverdin reductase-containing cytosol.[16]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) in the dark.

-

Extraction & Measurement: Stop the reaction and extract the bilirubin into an organic solvent like chloroform (B151607). Measure the absorbance of the chloroform phase at ~464 nm.[13][17]

-

Calculation: Calculate the amount of bilirubin produced using its molar extinction coefficient (ε = 60 mM⁻¹ cm⁻¹ in chloroform).[13] Activity is often expressed as nmol bilirubin/mg protein/hour.

-

Analysis of Protein Phosphorylation (e.g., p38 MAPK)

-

Principle: Western blotting uses phospho-specific antibodies to detect the phosphorylation state of a target protein, providing a semi-quantitative measure of pathway activation.

-

Abbreviated Protocol:

-

Sample Preparation: Lyse cells (e.g., treated with a CORM or exposed to CO gas) in a buffer containing both protease and, critically, phosphatase inhibitors to preserve the phosphorylation state.

-

Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding. Use a non-protein blocker or 5% Bovine Serum Albumin (BSA) in TBST. Avoid milk, as its casein phosphoprotein can cause high background.[19]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the protein (e.g., anti-phospho-p38). This is often done overnight at 4°C.[19] Follow with an HRP-conjugated secondary antibody.

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Normalization: To confirm that changes are due to phosphorylation and not total protein levels, strip the membrane and re-probe with an antibody against the total (pan) form of the protein (e.g., anti-total-p38).[18]

-

Measurement of cGMP Levels

-

Method: Competitive Enzyme Immunoassay (EIA) / ELISA.[21][22]

-

Principle: This assay quantifies cGMP from cell or tissue lysates. In a competitive format, cGMP from the sample competes with a known amount of enzyme-labeled cGMP for binding to a limited number of anti-cGMP antibody sites. The resulting signal is inversely proportional to the amount of cGMP in the sample.

-

Abbreviated Protocol:

-

Sample Preparation: Lyse cells or homogenize tissues in 0.1 M HCl to inhibit phosphodiesterase activity, which degrades cGMP.[21] Centrifuge to pellet debris.

-

Assay: Add standards and prepared samples to wells of a microplate pre-coated with an antibody. Add the cGMP-alkaline phosphatase conjugate and the primary anti-cGMP antibody.[21]

-

Incubation: Incubate for a set time (e.g., 2 hours) at room temperature to allow for competitive binding.[21]

-

Wash & Substrate Addition: Wash away unbound reagents. Add a substrate (e.g., p-nitrophenyl phosphate) that produces a colored product upon reaction with the bound enzyme.

-

Measurement: Stop the reaction and measure the absorbance at 405 nm using a plate reader.

-

Calculation: Generate a standard curve from the standards and use it to calculate the cGMP concentration in the samples.

-

Use of CO-Releasing Molecules (CORMs) in Cell Culture

Directly administering CO gas in cell culture can be challenging. CORMs are compounds (often transition metal carbonyls) that release CO in a controlled manner in biological media.[23][24]

-

Method: Cell Treatment with CORMs.

-

Principle: CORMs like CORM-2 ([RuCl₂(CO)₃]₂) or CORM-3 ([Ru(CO)₃Cl(glycinate)]) are dissolved in a solvent (e.g., DMSO) and added directly to the cell culture medium to achieve a desired final concentration (typically in the µM range).[14][23]

-

Workflow:

-

Preparation: Prepare a stock solution of the CORM in an appropriate solvent immediately before use.

-

Control: Crucially, use an "inactive" or "spent" CORM as a negative control. This is prepared by leaving the CORM solution in the medium for a sufficient time to release all its CO before adding it to cells. This controls for any effects of the metal scaffold itself.

-

Treatment: Add the active CORM and inactive CORM control to parallel cell cultures.

-

Incubation: Incubate cells for the desired time before harvesting for downstream analysis (e.g., Western blot, cGMP assay).

-

References

- 1. HEALTH EFFECTS - Toxicological Profile for Carbon Monoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Activation of soluble guanylate cyclase by carbon monoxide and nitric oxide: a mechanistic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MKK3 Mitogen-Activated Protein Kinase Pathway Mediates Carbon Monoxide-Induced Protection Against Oxidant-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse mechanisms underlying the regulation of ion channels by carbon monoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Making sure you're not a bot! [tib.eu]

- 8. researchgate.net [researchgate.net]

- 9. Carbon monoxide: a critical quantitative analysis and review of the extent and limitations of its second messenger function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbon monoxide: a critical quantitative analysis and review of the extent and limitations of its second messenger function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbon Monoxide Signaling and Soluble Guanylyl Cyclase: Facts, Myths, and Intriguing Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbon Monoxide Abrogates Ischemic Insult to Neuronal Cells via the Soluble Guanylate Cyclase-cGMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A new approach for the carbon monoxide (CO) exposure diagnosis: measurement of total CO in human blood versus carboxyhemoglobin (HbCO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 19. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development of Triggerable, Trackable and Targetable Carbon Monoxide Releasing Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

The Dawn of a Gaseous Messenger: A Technical Guide to the History and Discovery of Carbon Monoxide-Releasing Molecules (CORMs) in Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, carbon monoxide (CO) was known primarily for its toxicity. However, the discovery that this gaseous molecule is endogenously produced in mammals by the enzyme heme oxygenase (HO) and plays a crucial role in cellular signaling pathways has revolutionized our understanding of its biological significance. This paradigm shift has led to the exploration of CO as a therapeutic agent. The challenges of administering a potentially toxic gas have spurred the development of a novel class of compounds known as Carbon Monoxide-Releasing Molecules (CORMs). These molecules are designed to deliver controlled and therapeutically relevant amounts of CO to specific biological targets, offering a promising new avenue for the treatment of a wide range of pathologies, including inflammatory diseases, vascular dysfunction, and cancer. This technical guide provides an in-depth exploration of the history, discovery, and foundational experimental methodologies that have shaped the field of CORM biology.

The Endogenous Production and Biological Significance of Carbon Monoxide

The story of CORMs begins with the understanding of CO's role as a gasotransmitter, a signaling molecule on par with nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S). Endogenous CO is primarily a byproduct of the degradation of heme, a reaction catalyzed by the heme oxygenase (HO) enzyme system. There are two main isoforms of this enzyme: the inducible HO-1 and the constitutively expressed HO-2. The upregulation of HO-1 in response to various cellular stresses, such as oxidative stress and inflammation, and the subsequent production of CO, are now recognized as key components of the cellular cytoprotective machinery.

The biological effects of CO are pleiotropic. One of its primary targets is soluble guanylate cyclase (sGC). By binding to the heme moiety of sGC, CO stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates a variety of physiological responses, including vasodilation.[1] Beyond its effects on sGC, CO has been shown to modulate the activity of other signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of inflammation and apoptosis.[2]

The Genesis of CORMs: From Concept to Chemical Reality

The therapeutic potential of CO was initially explored through the administration of low concentrations of CO gas. While these studies demonstrated promising results, the practical and safety limitations of this approach were evident. This challenge led to the pioneering work of Dr. Roberto Motterlini and his colleagues, who in 2002 introduced the concept of Carbon Monoxide-Releasing Molecules.[3] The initial hypothesis was that transition metal carbonyl complexes could serve as carriers to deliver CO in a controlled manner within a biological system. This seminal work laid the foundation for the design and synthesis of a vast array of CORMs with diverse chemical structures and CO-releasing properties.

Early CORMs and Their Characteristics

The first generation of CORMs were primarily transition metal-based carbonyl complexes. Among the most extensively studied are CORM-1, CORM-2, and CORM-3.

-

CORM-1 (Dimanganese decacarbonyl, [Mn₂(CO)₁₀]) : This was one of the first compounds investigated for its CO-releasing properties. A key characteristic of CORM-1 is that its CO release is triggered by light, making it a photo-activated CORM (photoCORM).[4]

-

CORM-2 (Tricarbonyldichlororuthenium(II) dimer, [Ru(CO)₃Cl₂]₂) : A lipophilic molecule, CORM-2 releases CO in the presence of various solvents and biological molecules.[5][6] It has been widely used in in vitro and in vivo studies to investigate the anti-inflammatory and vasodilatory effects of CO.[1][2][7]

-

CORM-3 (Tricarbonylchloro(glycinato)ruthenium(II), [Ru(CO)₃Cl(glycinate)]) : In contrast to the lipophilic CORM-2, CORM-3 is a water-soluble compound, which has facilitated its use in biological experiments.[3][8][9][10][11] It is known to be a relatively fast CO-releaser in biological media.

The development of these early CORMs was instrumental in demonstrating the feasibility of using chemical donors to study the biological effects of CO. However, concerns about the potential toxicity of the transition metals and the byproducts of CO release led to the search for alternative scaffolds.

-

CORM-A1 (Sodium boranocarbonate, Na₂[H₃BCO₂]) : This was the first water-soluble CORM that does not contain a transition metal.[12] Its CO release is dependent on pH and temperature, offering a different mechanism of control compared to the metal-based CORMs.[12][13][14][15][16]

Quantitative Data on CO Release and Biological Activity

A critical aspect of CORM research is the quantitative characterization of their CO release kinetics and their biological potency. This data is essential for comparing different CORMs and for designing experiments with well-defined concentrations of released CO.

Table 1: CO Release Kinetics of Selected CORMs

| CORM | Chemical Formula | Trigger for CO Release | Half-life (t₁/₂) | Conditions | Reference(s) |

| CORM-1 | [Mn₂(CO)₁₀] | Light | ~1 min (in PBS) | 37°C, pH 7.4 | [4] |

| CORM-2 | [Ru(CO)₃Cl₂]₂ | Ligand exchange | ~1 min (in PBS) | 37°C, pH 7.4 | [4] |

| CORM-3 | [Ru(CO)₃Cl(glycinate)] | Ligand exchange | ~1 min (in PBS), 3.6 min (in human plasma) | 37°C, pH 7.4 | [4] |

| CORM-A1 | Na₂[H₃BCO₂] | pH, Temperature | ~21 min | 37°C, pH 7.4 (in PBS) | [12][13] |

| CORM-A1 | Na₂[H₃BCO₂] | pH, Temperature | ~2.5 min | 37°C, pH 5.5 (in PBS) | [13][14] |

Table 2: Biological Activity of Selected CORMs

| CORM | Biological Effect | Assay | Effective Concentration / IC₅₀ | Organism/Cell Line | Reference(s) |

| CORM-2 | Vasodilation | Rat aortic rings | 30 µM - 600 µM | Rat | [1] |

| CORM-2 | Cardioprotection | Isolated perfused rat heart | 30 µM, 50 µM | Rat | [17] |

| CORM-3 | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | 10-100 µM (inhibition of nitrite (B80452) production) | Mouse | [2] |

| CORM-3 | Anti-inflammatory | LPS/IFN-γ-stimulated BV-2 microglial cells | Significant reduction in nitrite and TNF-α at various concentrations | Mouse | [7] |

| CORM-3 | Anti-inflammatory | TNF-α-stimulated HUVECs | >0.5 mmol·L⁻¹ (inhibition of VCAM-1 and E-selectin) | Human | [18] |

| CORM-A1 | Vasodilation | Rat aortic rings | Concentration-dependent relaxation | Rat | [12] |

Experimental Protocols

The study of CORMs relies on a set of key experimental protocols to characterize their properties and biological effects. Below are detailed methodologies for some of the most fundamental experiments in the field.

Myoglobin (B1173299) Assay for Quantifying CO Release

The myoglobin assay is the most widely used method for determining the rate and amount of CO released from a CORM.[4] It is a spectrophotometric assay based on the high affinity of CO for the reduced form of myoglobin (deoxy-Mb), which results in the formation of carboxymyoglobin (Mb-CO) and a characteristic shift in the visible absorption spectrum.

Materials:

-

Horse heart myoglobin

-

Sodium dithionite (B78146)

-

Phosphate-buffered saline (PBS), pH 7.4

-

CORM of interest

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of myoglobin in PBS.

-

In a cuvette, add the myoglobin solution and a small amount of sodium dithionite to ensure the myoglobin is in its reduced (deoxy-Mb) state. The solution should be deoxygenated by bubbling with nitrogen gas.

-

Record the baseline absorbance spectrum of deoxy-Mb. Key absorbance peaks are typically around 434 nm (Soret band) and 556 nm (Q band).

-

Add the CORM solution to the cuvette and immediately start recording the absorbance spectrum at regular time intervals.

-

The formation of Mb-CO will be indicated by a shift in the Soret peak to around 423 nm and the appearance of two Q bands at approximately 540 nm and 578 nm.

-

The amount of CO released can be calculated from the change in absorbance using the Beer-Lambert law and the known extinction coefficients for deoxy-Mb and Mb-CO. The rate of CO release can be determined by plotting the concentration of Mb-CO over time.

Aortic Ring Assay for Vasodilation

This ex vivo assay is a classic method for assessing the vasoactive properties of compounds.[19][20][21][22][23] It allows for the measurement of changes in the contractility of isolated arterial segments in response to a CORM.

Materials:

-

Thoracic aorta from a rat or mouse

-

Krebs-Henseleit buffer

-

Phenylephrine (or another vasoconstrictor)

-

CORM of interest

-

Organ bath system with force transducers

Procedure:

-

Euthanize the animal and carefully dissect the thoracic aorta.

-

Clean the aorta of surrounding connective and adipose tissue and cut it into rings of approximately 2-3 mm in length.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with a mixture of 95% O₂ and 5% CO₂.

-

Allow the rings to equilibrate under a resting tension for a period of time.

-

Induce a stable contraction in the aortic rings by adding a vasoconstrictor, such as phenylephrine.

-

Once a stable contraction is achieved, add the CORM of interest to the organ bath in a cumulative concentration-dependent manner.

-

Record the changes in isometric tension. A decrease in tension indicates vasodilation.

-

The results are typically expressed as the percentage of relaxation of the pre-contracted tension.

Inhibition of NF-κB Activation Assay

The transcription factor NF-κB is a key regulator of the inflammatory response. Many of the anti-inflammatory effects of CORMs are mediated through the inhibition of the NF-κB signaling pathway. This can be assessed by measuring the nuclear translocation of NF-κB subunits or the expression of NF-κB-dependent genes.

Materials:

-

Cell line of interest (e.g., RAW264.7 macrophages)

-

Lipopolysaccharide (LPS) or another inflammatory stimulus

-

CORM of interest

-

Reagents for nuclear protein extraction

-

Reagents for Western blotting or Electrophoretic Mobility Shift Assay (EMSA)

Procedure:

-

Culture the cells to the desired confluency.

-

Pre-treat the cells with the CORM of interest for a specified period.

-

Stimulate the cells with an inflammatory agent like LPS to activate the NF-κB pathway.

-

After the stimulation period, harvest the cells and perform nuclear protein extraction.

-

Western Blotting: Analyze the nuclear extracts for the presence of NF-κB subunits (e.g., p65) using specific antibodies. An increase in the nuclear localization of p65 indicates NF-κB activation, and a reduction in its presence in the CORM-treated cells indicates inhibition.

-

EMSA: This technique directly measures the DNA-binding activity of NF-κB. Nuclear extracts are incubated with a radiolabeled DNA probe containing the NF-κB consensus binding site. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis. A decrease in the shifted band in the presence of the CORM indicates inhibition of NF-κB DNA binding.

Signaling Pathways Modulated by CORMs

The biological effects of CO and CORMs are mediated through their interaction with specific molecular targets and the subsequent modulation of intracellular signaling cascades.

The sGC-cGMP Pathway and Vasodilation

As mentioned earlier, a primary mechanism of CO-induced vasodilation is the activation of soluble guanylate cyclase (sGC) and the subsequent increase in cyclic guanosine monophosphate (cGMP) levels. This pathway is a key target for many CORMs.

Caption: The canonical sGC-cGMP signaling pathway activated by CO released from CORMs, leading to vasodilation.

Inhibition of the NF-κB Inflammatory Pathway

The anti-inflammatory effects of CORMs are often attributed to their ability to interfere with the NF-κB signaling pathway. CO can modulate the activity of upstream kinases, such as IκB kinase (IKK), which prevents the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by CO from CORMs, leading to reduced pro-inflammatory gene expression.

Experimental Workflow for Screening CORM Activity

The discovery and development of new CORMs typically follow a structured workflow that progresses from chemical synthesis and characterization to in vitro and in vivo biological evaluation.

Caption: A typical experimental workflow for the discovery, characterization, and preclinical evaluation of novel CORMs.

Conclusion

The discovery and development of Carbon Monoxide-Releasing Molecules represent a significant advancement in the field of gasotransmitter biology and pharmacology. From the initial recognition of CO as an endogenous signaling molecule to the synthesis of a diverse array of CORMs, this area of research has opened up new therapeutic possibilities. The in-depth understanding of their CO release kinetics, biological activities, and underlying mechanisms of action, as detailed in this guide, is crucial for the continued development of safe and effective CORM-based therapies. The experimental protocols and signaling pathway diagrams provided herein serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this once-notorious gas. The future of CORM research lies in the design of next-generation molecules with enhanced target specificity and controlled, on-demand CO release, paving the way for their translation into clinical practice.

References

- 1. Divergent mechanisms involved in CO and CORM-2 induced vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging concepts on the anti-inflammatory actions of carbon monoxide-releasing molecules (CO-RMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ru(CO)3Cl(Glycinate) (CORM-3): A Carbon Monoxide–Releasing Molecule with Broad-Spectrum Antimicrobial and Photosensitive Activities Against Respiration and Cation Transport in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]

- 5. ‘Carbon-Monoxide-Releasing Molecule-2 (CORM-2)’ Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A carbon monoxide-releasing molecule (CORM-3) attenuates lipopolysaccharide- and interferon-gamma-induced inflammation in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vasoactive properties of CORM-3, a novel water-soluble carbon monoxide-releasing molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of the Bacterial Response to Ru(CO)3Cl(Glycinate) (CORM-3) and the Inactivated Compound Identifies the Role Played by the Ruthenium Compound and Reveals Sulfur-Containing Species as a Major Target of CORM-3 Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbon Monoxide-releasing Molecule-3 (CORM-3; Ru(CO)3Cl(Glycinate)) as a Tool to Study the Concerted Effects of Carbon Monoxide and Nitric Oxide on Bacterial Flavohemoglobin Hmp: APPLICATIONS AND PITFALLS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [ourarchive.otago.ac.nz]

- 12. CORM-A1: a new pharmacologically active carbon monoxide-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reassessing CORM-A1: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Cardioprotective effect with carbon monoxide releasing molecule-2 (CORM-2) in isolated perfused rat heart: Role of coronary endothelium and underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The carbon monoxide releasing molecule (CORM-3) inhibits expression of vascular cell adhesion molecule-1 and E-selectin independently of haem oxygenase-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ET-CORM Mediated Vasorelaxation of Small Mesenteric Arteries: Involvement of Kv7 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Silent Messenger: An In-depth Technical Guide to the Mechanism of Action of Carbon Monoxide as a Gasotransmitter

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon monoxide (CO), long known for its toxicity at high concentrations, has emerged as a crucial endogenous signaling molecule, joining the ranks of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S) as a gasotransmitter. Produced primarily through the enzymatic degradation of heme by heme oxygenase (HO), CO plays a pivotal role in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, inflammation, and apoptosis.[1][2] Its ability to freely diffuse across cell membranes allows it to act on local and distant targets, modulating a complex network of signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms of CO action, with a focus on its signaling cascades, quantitative aspects of its interactions, and the experimental methodologies used to elucidate its function.

Core Mechanisms of CO Signaling

The biological effects of CO are pleiotropic and can be broadly categorized into two main types of signaling pathways: those dependent on the canonical target, soluble guanylate cyclase (sGC), and those that are sGC-independent.

The sGC-cGMP Signaling Pathway

The most well-characterized mechanism of CO action is the activation of soluble guanylate cyclase (sGC), a heme-containing enzyme.[3]

Mechanism of Activation:

CO binds to the ferrous (Fe²⁺) heme moiety of sGC, inducing a conformational change that leads to a modest increase in the enzyme's catalytic activity.[3] This is in contrast to nitric oxide (NO), which is a much more potent activator of sGC.[3] The binding of CO to the sGC heme results in the formation of a six-coordinate complex, which is less active than the five-coordinate nitrosyl complex formed with NO.[4] The activation of sGC by CO is significantly enhanced by allosteric modulators like YC-1, which sensitize the enzyme to CO.[5]

Downstream Effects:

Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] cGMP, a ubiquitous second messenger, in turn activates cGMP-dependent protein kinase (PKG), which phosphorylates a variety of downstream targets, leading to:

-

Vasodilation: PKG activation in vascular smooth muscle cells leads to a decrease in intracellular calcium levels and subsequent relaxation of the muscle, resulting in vasodilation.[1]

-

Inhibition of Platelet Aggregation: Elevated cGMP levels in platelets inhibit their activation and aggregation.[1]

-

Neurotransmission: In the nervous system, the CO/cGMP pathway is involved in processes such as long-term potentiation.[7]

sGC-Independent Signaling Pathways

CO also exerts a wide range of biological effects through mechanisms that do not involve sGC. These pathways often involve direct interactions with other heme-containing proteins or modulation of other signaling cascades.

CO has been shown to modulate the activity of all three major families of MAPKs: p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK).[1][8] The activation of these pathways is often cell-type and stimulus-dependent.

-

p38 MAPK: The CO-mediated activation of the p38 MAPK pathway, particularly the MKK3/p38β isoform, is linked to its anti-inflammatory and cytoprotective effects.[8] This pathway can lead to the inhibition of pro-inflammatory cytokine production.[8]

-

ERK: The role of ERK in CO signaling is more complex, with both activation and inhibition reported depending on the cellular context.

-

JNK: Similar to ERK, the JNK pathway can be either activated or inhibited by CO, contributing to its diverse effects on cell fate.

The upstream activation of MAPK cascades by CO is thought to involve the generation of mitochondrial reactive oxygen species (ROS) or direct interaction with upstream kinases.[9][10] Downstream of the MAPKs, CO can influence the activity of various transcription factors, such as NF-κB and AP-1, thereby regulating gene expression.[11]

CO can directly modulate the activity of various ion channels, independent of cGMP. The most studied of these is the large-conductance calcium-activated potassium (BKCa) channel.[12]

-

BKCa Channels: CO increases the open probability of BKCa channels in vascular smooth muscle cells, leading to membrane hyperpolarization and vasorelaxation.[13] The proposed mechanisms for this activation include direct binding of CO to the channel protein or to a channel-associated heme moiety.[14]

-

Other Ion Channels: CO has also been reported to affect other ion channels, including voltage-gated potassium channels and L-type calcium channels, although the mechanisms are less well understood.[2]

Mitochondria are a key target for CO. By binding to cytochrome c oxidase (complex IV) of the electron transport chain, CO can inhibit mitochondrial respiration.[9][15] This inhibition can lead to an increase in the production of mitochondrial reactive oxygen species (ROS).[16][17] While high levels of ROS are damaging, the modest increase induced by physiological concentrations of CO can act as a signaling mechanism, contributing to the activation of pathways like the MAPK cascade and promoting cellular adaptation to stress.[16][17]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of CO with its biological targets.

Table 1: Binding Affinities and Kinetic Constants of CO for Heme Proteins

| Heme Protein | Ligand | Kd (Dissociation Constant) | kon (Association Rate Constant) (µM⁻¹s⁻¹) | koff (Dissociation Rate Constant) (s⁻¹) | Reference(s) |

| Soluble Guanylate Cyclase (sGC) | CO | ~240-260 µM | - | - | [18] |

| Hemoglobin (R-state) | CO | ~0.003 µM | ~5 | ~0.015 | [19][20] |

| Hemoglobin (T-state) | CO | ~0.3 µM | ~0.2 | ~0.06 | [19][20] |

| Myoglobin | CO | ~0.02 µM | ~0.5 | ~0.01 | [19][20] |

Table 2: Physiological Concentrations and Functional EC₅₀ Values of CO

| Parameter | Value | Context | Reference(s) |

| Basal Endogenous CO Production | ~10-20 µmol/hour in humans | Normal physiological state | [20] |

| Normal Blood Carboxyhemoglobin (COHb) | 0.5-1.5% | Non-smokers | [15] |

| EC₅₀ for Vasorelaxation (CORM-mediated) | 1-100 µM | Varies with CORM and vessel type | [21] |

| EC₅₀ for Anti-inflammatory Effects (CORM-mediated) | 10-250 µM | Varies with CORM and cell type | [22] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the mechanism of action of CO.

Measurement of Soluble Guanylate Cyclase (sGC) Activity

Principle: This assay measures the enzymatic conversion of [α-³²P]GTP to [α-³²P]cGMP by sGC in the presence and absence of CO.

Detailed Methodology:

-

Preparation of Cell Lysates or Purified sGC:

-

For cell-based assays, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

For in vitro assays, purified sGC is used.

-

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing:

-

GTP (unlabeled)

-

[α-³²P]GTP (as a tracer)

-

MgCl₂ or MnCl₂ (as a cofactor)

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

GTP regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine).

-

-

CO Exposure: The reaction mixture is pre-incubated with a known concentration of CO gas or a CO-releasing molecule (CORM).

-

Initiation and Termination of Reaction:

-

The reaction is initiated by adding the cell lysate or purified sGC.

-

Incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

The reaction is terminated by adding a stop solution (e.g., EDTA) and boiling.

-

-

Separation and Quantification of [α-³²P]cGMP:

-

The product, [α-³²P]cGMP, is separated from the substrate, [α-³²P]GTP, using sequential column chromatography over Dowex and alumina (B75360) columns.

-

The radioactivity in the eluted cGMP fraction is quantified by liquid scintillation counting.

-

-

Data Analysis: The sGC activity is expressed as pmol of cGMP formed per minute per mg of protein.

Western Blot Analysis of MAPK Phosphorylation

Principle: This technique is used to detect the phosphorylation (and thus activation) of specific MAPK proteins (p38, ERK, JNK) in response to CO treatment.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture cells of interest to an appropriate confluency.

-

Treat cells with CO gas or a CORM for various time points. Include a vehicle control and a positive control (e.g., a known MAPK activator).

-

-

Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.

-

Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., anti-phospho-p38).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Detection and Analysis:

-

Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK or a housekeeping protein (e.g., β-actin).

-

Quantify the band intensities using densitometry software.

-

Specific Antibodies:

-

Phospho-p38 MAPK (Thr180/Tyr182)

-

Total p38 MAPK

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

Phospho-JNK (Thr183/Tyr185)

-

Total JNK

Patch-Clamp Electrophysiology for Ion Channel Modulation

Principle: The patch-clamp technique allows for the recording of ionic currents through individual ion channels or the whole-cell membrane, enabling the direct assessment of CO's effect on channel activity.

Detailed Methodology (Whole-Cell Configuration for BKCa Channels):

-

Cell Preparation: Isolate single vascular smooth muscle cells or use a suitable cell line expressing BKCa channels.

-

Pipette and Solutions:

-

Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Intracellular (pipette) solution: Typically contains a high concentration of potassium (e.g., 140 mM KCl), a calcium buffer (e.g., EGTA) to control intracellular calcium concentration, and ATP.

-

Extracellular (bath) solution: A physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂/5% CO₂.

-

-

Giga-seal Formation and Whole-Cell Access:

-

Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior (whole-cell configuration).

-

-

Voltage-Clamp Protocol:

-

Hold the membrane potential at a negative value (e.g., -60 mV) to minimize the activity of other voltage-gated channels.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit outward potassium currents.

-

-

CO Application:

-

After obtaining a stable baseline recording, perfuse the bath with the extracellular solution containing a known concentration of CO (from a saturated solution or a CORM).

-

Record the currents during and after CO application.

-

-

Data Acquisition and Analysis:

-

Record the current responses using a patch-clamp amplifier and digitizer.

-

Analyze the data to determine the effect of CO on the current-voltage (I-V) relationship, channel activation kinetics, and open probability.

-

Conclusion

Carbon monoxide has transitioned from being viewed solely as a toxic gas to being recognized as a fundamental biological signaling molecule with significant therapeutic potential. Its diverse mechanisms of action, mediated through both sGC-dependent and -independent pathways, underscore the complexity of its physiological roles. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental methodologies, is crucial for researchers and drug development professionals seeking to harness the therapeutic benefits of this "silent messenger." Further research into the intricacies of CO signaling will undoubtedly unveil new targets and strategies for the treatment of a wide range of diseases.

References

- 1. The Role of Gasotransmitter-Dependent Signaling Mechanisms in Apoptotic Cell Death in Cardiovascular, Rheumatic, Kidney, and Neurodegenerative Diseases and Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reactome | Soluble guanylate cyclase converts GTP to cGMP [reactome.org]

- 7. The role of gasotransmitters in Parkinson's disease: Interplay of nitric oxide, carbon monoxide, and hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MKK3 Mitogen-Activated Protein Kinase Pathway Mediates Carbon Monoxide-Induced Protection Against Oxidant-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of ROS Production and Vascular Function by Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of multiple MAPK-mediated transcription factors regulated by tobacco smoke in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 13. Mitochondria and carbon monoxide: cytoprotection and control of cell metabolism – a role for Ca2+? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Gasotransmitter Heterocellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Carbon monoxide and mitochondria—modulation of cell metabolism, redox response and cell death [frontiersin.org]

- 17. Carbon monoxide and mitochondria—modulation of cell metabolism, redox response and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Kinetic Mechanisms for O2 Binding to Myoglobins and Hemoglobins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Table 3-12, Hemoglobin and Myoglobin Binding Kinetics and Equilibrium Constants for Oxygen and Carbon Monoxide - Toxicological Profile for Carbon Monoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. ET-CORM Mediated Vasorelaxation of Small Mesenteric Arteries: Involvement of Kv7 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Head‐to‐Head Comparison of Selected Extra‐ and Intracellular CO‐Releasing Molecules on Their CO‐Releasing and Anti‐Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carbon Monoxide-Releasing Molecules (CORMs)

Authored for Researchers, Scientists, and Drug Development Professionals

Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a critical endogenous gasotransmitter, akin to nitric oxide and hydrogen sulfide, with significant cytoprotective and therapeutic potential.[1][2] It plays a vital role in modulating inflammation, apoptosis, cell proliferation, and vascular function.[3][4] However, the therapeutic delivery of gaseous CO is fraught with challenges due to its potential for toxicity and the difficulty in targeting specific tissues.[2][5] To overcome these limitations, Carbon Monoxide-Releasing Molecules (CORMs) have been developed. These compounds are designed to release controlled and predictable amounts of CO within biological systems, offering a promising strategy for harnessing its therapeutic benefits.[1][2]

This guide provides a comprehensive overview of the different classes of CORMs, their physicochemical properties, mechanisms of action, and the experimental protocols used for their evaluation.

Classification of CORMs

CORMs can be broadly classified based on their chemical structure and the specific trigger that initiates CO release. The primary classes include transition metal carbonyls and non-metallic CORMs, further categorized by their activation mechanism.[6][7]

-

Transition Metal Carbonyls: The most extensively studied class, these CORMs feature a central transition metal (e.g., Ruthenium, Manganese, Iron) coordinated to carbonyl (CO) ligands.[2][6] The strength of the metal-CO bond can be tuned by altering the ancillary ligands, thereby controlling the rate and conditions of CO release.[6]

-

Non-metallic CORMs: Developed to mitigate potential toxicity associated with transition metals, this class of CORMs utilizes organic scaffolds to carry and release CO.[8]

The release of CO is initiated by various triggers, leading to a functional classification:

-

Solvent-Triggered CORMs: Release CO upon dissolution in a solvent, often through ligand exchange reactions. CORM-3 is a key example.[6][9]

-

PhotoCORMs (Light-Triggered): Release CO upon irradiation with light of a specific wavelength. This allows for precise spatiotemporal control over CO delivery.[1][6][9]

-

Enzyme-Triggered CORMs (ET-CORMs): Designed to release CO in response to the activity of specific enzymes that are often upregulated in diseased tissues.[6][10]

-

pH-Triggered CORMs: Exploit the altered pH environments of certain tissues (e.g., tumors, sites of inflammation) to trigger CO release.[9][10]

// Main Node CORM [label="CORMs", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Primary Classes Metal [label="Transition Metal CORMs", fillcolor="#34A853", fontcolor="#FFFFFF"]; NonMetal [label="Non-metallic CORMs", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Trigger Categories Trigger [label="Release Triggers", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent / Ligand Exchange", fillcolor="#FFFFFF", fontcolor="#202124"]; Light [label="Light (PhotoCORMs)", fillcolor="#FFFFFF", fontcolor="#202124"]; Enzyme [label="Enzymes (ET-CORMs)", fillcolor="#FFFFFF", fontcolor="#202124"]; pH [label="pH", fillcolor="#FFFFFF", fontcolor="#202124"];

// Examples CORM2 [label="CORM-2", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CORM3 [label="CORM-3", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CORMA1 [label="CORM-A1", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Relationships CORM -> Metal; CORM -> NonMetal; CORM -> Trigger [style=dashed, arrowhead=none]; Trigger -> Solvent; Trigger -> Light; Trigger -> Enzyme; Trigger -> pH;

Solvent -> CORM2; Solvent -> CORM3; pH -> CORMA1 [label=" (also solvent)"]; } Figure 1: Classification of Carbon Monoxide-Releasing Molecules (CORMs).

Properties of Representative CORMs

The therapeutic utility of a CORM is dictated by its physicochemical properties, including its CO release kinetics, solubility, and the nature of its degradation products (iCORM).[2] The table below summarizes these properties for several widely studied CORMs.

| CORM | Chemical Formula | Metal Center | Solubility | CO Release Trigger | Half-life (t½) in PBS (pH 7.4) | Key Features |

| CORM-1 | Mn₂(CO)₁₀ | Manganese | Organic Solvents | Light | > 24 hours (in dark) | One of the first PhotoCORMs. |

| CORM-2 | [Ru(CO)₃Cl₂]₂ | Ruthenium | Organic Solvents | Ligand Exchange (e.g., DMSO) | ~1 minute | Fast CO-releaser, insoluble in water. |

| CORM-3 | Ru(CO)₃Cl(glycinate) | Ruthenium | Water | Ligand Exchange | ~3.6 minutes in plasma | Water-soluble derivative of CORM-2.[11] |

| CORM-A1 | Na₂[BH₃(CO)₂] | (Boron) | Water | pH, Solvent | ~21 minutes | Non-metallic, releases CO rapidly in acidic conditions.[12][13] |

| CORM-401 | Mn(CO)₄(S₂CNMe(CH₂CO₂H)) | Manganese | Water | Light | N/A (light-dependent) | Water-soluble PhotoCORM. |

| ALF-186 | Na[Mo(CO)₃(histidinate)] | Molybdenum | Water | Ligand Exchange | Releases 3 CO equivalents | Low toxicity of degradation products.[14] |

Note: Half-life values can vary significantly depending on the specific buffer, temperature, and presence of potential ligands.

Key Signaling Pathways Modulated by CO

CO released from CORMs exerts its biological effects by interacting with specific molecular targets, primarily heme-containing proteins.[3][15] This interaction modulates several key signaling pathways.

-

Soluble Guanylate Cyclase (sGC) Pathway: Similar to nitric oxide, CO can bind to the heme moiety of sGC, increasing the production of cyclic guanosine (B1672433) monophosphate (cGMP). This pathway is central to CO's vasodilatory effects.[4]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: CO has been shown to modulate various MAPK pathways, including p38, ERK, and JNK.[16] Activation of the p38 MAPK pathway, for instance, is involved in the anti-inflammatory effects of CO.[15]

-

Heme Oxygenase-1 (HO-1) Induction: CO can induce the expression of HO-1, the enzyme responsible for endogenous CO production. This creates a positive feedback loop that amplifies the cytoprotective effects against oxidative stress.[5]

-

Modulation of Ion Channels: CO can directly interact with and modulate the activity of various ion channels, contributing to its roles in neurotransmission and vasoregulation.

Experimental Protocols

Evaluating the properties and efficacy of CORMs requires specific and standardized experimental protocols.

This spectrophotometric assay is the most common method for quantifying the rate and amount of CO released from a CORM. It is based on the high affinity of CO for the ferrous heme iron of deoxymyoglobin (deoxy-Mb), which results in the formation of carboxymyoglobin (MbCO), a species with a distinct absorption spectrum.[9]

Methodology:

-

Reagent Preparation:

-

Prepare a solution of equine skeletal muscle myoglobin (B1173299) (Mb) in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

-

Reduce the myoglobin from its ferric (met-Mb) to its ferrous (deoxy-Mb) state by adding a small amount of fresh sodium dithionite.[9] The solution should change from brown to reddish-purple.

-

-

Spectrophotometric Measurement:

-

Place the deoxy-Mb solution in a cuvette inside a spectrophotometer maintained at 37°C.

-

Record the baseline absorbance spectrum, noting the characteristic peak of deoxy-Mb at ~556 nm.[9]

-

Add a known concentration of the CORM to the cuvette and immediately begin recording spectra at regular time intervals.

-

-

Data Analysis:

-

Monitor the decrease in the deoxy-Mb peak and the concomitant increase in the two characteristic peaks of MbCO at ~541 nm and ~578 nm.[9]

-

The concentration of MbCO formed over time can be calculated using the Beer-Lambert law and the known extinction coefficient for MbCO.

-

Plot the amount of CO released versus time. The half-life (t½) of CO release is determined as the time required to release 50% of the total CO.

-

This protocol assesses the vasoactive properties of CORMs using isolated aortic rings, a classic model in pharmacology.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., a rat) and carefully excise the thoracic aorta.

-

Place the aorta in cold, oxygenated Krebs-Henseleit buffer.

-

Clean the aorta of adhering fat and connective tissue and cut it into rings approximately 2-3 mm in length.

-

-

Organ Bath Setup:

-

Mount the aortic rings in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate under a resting tension (e.g., 1.5 g) for 60-90 minutes.

-

-

Experiment:

-

Induce a stable contraction in the aortic rings using a vasoconstrictor agent like phenylephrine.[11]

-

Once a stable plateau of contraction is achieved, add the CORM in a cumulative, concentration-dependent manner.

-

Record the relaxation response as a percentage decrease from the pre-contracted tone.

-

-

Data Analysis:

-

Plot the percentage of relaxation against the logarithm of the CORM concentration to generate a concentration-response curve.

-

Calculate the EC₅₀ value (the concentration of CORM that produces 50% of the maximal relaxation).

-

Conclusion and Future Directions

CORMs represent a sophisticated and promising class of therapeutic agents that allow for the controlled delivery of carbon monoxide, a molecule with profound biological effects. The versatility in their design, particularly with regard to the trigger mechanisms, allows for the development of highly specific and targeted therapies.[6] While first-generation CORMs have demonstrated significant efficacy in pre-clinical models, future research is focused on developing next-generation molecules with improved drug-like properties, such as enhanced stability, tissue-specific targeting, and minimized toxicity from the metal core.[17][18][19] The continued exploration of novel CORM structures, combined with a deeper understanding of their interaction with biological systems, will be crucial for their successful translation into clinical practice.

References

- 1. Carbon monoxide-releasing molecules - Wikipedia [en.wikipedia.org]

- 2. CO-Releasing Materials: An Emphasis on Therapeutic Implications, as Release and Subsequent Cytotoxicity Are the Part of Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Class of Dual-Acting DCH-CORMs Counteracts Oxidative Stress-Induced Inflammation in Human Primary Tenocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nonmetallic carbon monoxide releasing molecules (CORMs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Vasoactive properties of CORM-3, a novel water-soluble carbon monoxide-releasing molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of a versatile organometallic pro-drug (CORM) for experimental CO based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. CO as a cellular signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Towards improved therapeutic CORMs: understanding the reactivity of CORM-3 with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Foundational Research on CORM-3 Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the applications of Carbon Monoxide-Releasing Molecule-3 (CORM-3), a water-soluble compound that delivers controlled amounts of carbon monoxide (CO) to tissues and organs. This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathways involved in the therapeutic effects of CORM-3.

Introduction to CORM-3

CORM-3, with the chemical structure tricarbonylchloro(glycinato)ruthenium(II) ([Ru(CO)3Cl(glycinate)]), is one of the most extensively studied water-soluble CORMs. It has emerged as a significant research tool and potential therapeutic agent due to its ability to mimic the physiological effects of CO without the risks associated with gas inhalation. The therapeutic potential of CORM-3 stems from the multifaceted roles of CO as a gasotransmitter, which includes anti-inflammatory, anti-apoptotic, anti-proliferative, and cytoprotective effects. This guide explores the foundational research that has established CORM-3 as a promising molecule in various pathological contexts, including ischemia-reperfusion injury, inflammation, sepsis, neuroprotection, and cancer.

Therapeutic Applications and Efficacy

The therapeutic efficacy of CORM-3 has been demonstrated in a wide range of preclinical models. The following sections provide a summary of the quantitative data from these studies, organized by therapeutic area.

Ischemia-Reperfusion (I/R) Injury

CORM-3 has shown significant protective effects in models of I/R injury across various organs by mitigating inflammation, oxidative stress, and apoptosis.

| Model System | CORM-3 Concentration/Dose | Key Quantitative Findings | Reference |

| Rat Intestinal Transplantation | 100 µM (in preservation solution) | Significantly increased mucosal blood flow and cGMP levels. Improved gut barrier function. Increased 14-day survival rate from 37.5% to over 60%. | [1] |

| In Vitro Renal I/R (HK-2, LLC-PK1 cells) | 200 µM | Recovered cell viability by 40%. Attenuated the rise in TNF-α mRNA and reduced oxidative stress markers. | [2] |

| Mouse Model of Ischemic Stroke (tMCAO) | 4 mg/kg (retro-orbital injection) | Significantly smaller infarct volume and greater expression of neuronal markers (NeuN, MAP2). Reduced brain water content and improved neurologic outcomes on days 3, 7, and 14. | [3][4] |

| Isolated Rat Hearts | 10 µM | Protected against ischemia-reperfusion injury. | [5][6] |

| Kidney Transplantation (Rat model) | Perfusion with CORM-3 | Recipients had near-normal serum creatinine (B1669602) levels, whereas all control animals died of uremia by the third post-operative day. | [7] |

| Cardiac Arrest Mouse Model | 30 mg/kg (i.p.) | Significantly improved survival at 24h (75% vs 58.33%) and 72h (66.67% vs 16.67%). Reduced neuronal apoptosis and neuroinflammation. | [8] |

Inflammation and Sepsis